N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide
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Overview
Description
N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole core. This can be achieved by cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
This can be done by reacting the oxadiazole intermediate with benzyl isocyanate and a suitable thiol compound under controlled conditions . The final step is the attachment of the 4-fluorobenzamide moiety, which can be achieved through a nucleophilic substitution reaction using 4-fluorobenzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide involves its interaction with specific molecular targets. For example, its enzyme inhibition activity is attributed to its ability to bind to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,3-thiazol-2-yl)-2-{[5-(un)substituted-phenyl)1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones
Uniqueness
N-[(5-{[(benzylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide is unique due to the presence of the benzylcarbamoyl and 4-fluorobenzamide moieties, which confer specific biological activities and chemical properties.
Properties
IUPAC Name |
N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S/c20-15-8-6-14(7-9-15)18(26)22-11-17-23-24-19(27-17)28-12-16(25)21-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETKEHSWIRLARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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